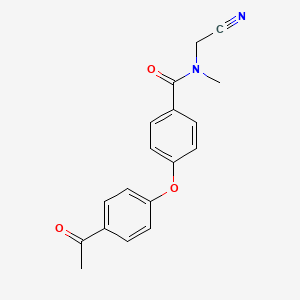

![molecular formula C18H15N3O6 B2481438 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 921900-16-5](/img/structure/B2481438.png)

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

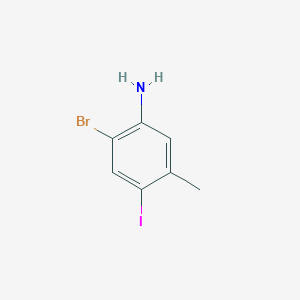

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. The presence of these groups could potentially give the compound interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings and the oxadiazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the aromatic rings. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the oxadiazole ring could potentially make the compound relatively stable and resistant to degradation .科学研究应用

Antitumor Activity

The compound has been investigated for its antitumor potential. Specifically, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated . Some of these compounds demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Notably:

Further investigations revealed that compound C27 induced apoptosis and caused both S-phase and G2/M-phase arrests in HeLa cells, making it a potential antitumor agent.

Flavoring Agent

While not directly related to scientific research, it’s worth noting that this compound has been considered as a flavoring substance in specific food categories . However, it is not intended for use in beverages.

Sensor Development

In a different context, researchers developed a sensitive and selective lead (Pb^2+) sensor based on derivatives of this compound. Specifically, (E)-N’-benzo[d]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide was modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix. This sensor demonstrated promise for detecting Pb^2+ ions under ambient conditions .

作用机制

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.

Result of Action

Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell growth and proliferation.

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRXWWTVZTVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)

![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)

![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)